

Application Notes and Protocols: Structural Analysis of Flavopereirine by NMR Spectroscopy

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Compound of Interest

Compound Name: *Flavopereirine*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Flavopereirine, a β -carboline alkaloid isolated from the bark of *Geissospermum vellosii*, has garnered significant interest within the scientific community due to its potential therapeutic properties, including antiplasmodial and cytotoxic activities. Elucidation of its complex chemical structure is paramount for understanding its mechanism of action and for guiding synthetic efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of natural products like **Flavopereirine**. This document provides a comprehensive overview of the application of NMR spectroscopy for the structural analysis of **Flavopereirine**, including detailed experimental protocols and data interpretation.

While the complete structural elucidation of **Flavopereirine** using a full suite of NMR experiments (^1H , ^{13}C , COSY, HSQC, and HMBC) is crucial for a definitive analysis, a comprehensive and publicly available dataset is not readily found in the current scientific literature. One study reports the ^1H NMR spectrum of **Flavopereirine**, providing valuable preliminary data.^{[1][2][3]} This document will utilize this available information and supplement it with general protocols and theoretical considerations for a complete NMR structural analysis.

Structural Information

Flavopereirine possesses a pentacyclic ring system, presenting a unique structural challenge for characterization.

Quantitative NMR Data

A complete set of assigned ^1H and ^{13}C NMR data for **Flavopereirine** is not available in the cited literature. The following table summarizes the reported ^1H NMR data.

Table 1: ^1H NMR Spectroscopic Data for **Flavopereirine** (300 MHz, CD_3OD)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
9.16	s	-
8.87	d	6.3
8.76	d	9.0
8.66	d	6.9
8.36	d	7.8
8.30	d	8.1
7.74	t	6.9
7.48	t	7.8
Data from Silva et al., 2019. [1] [2] [3]		

Note: Without ^{13}C and 2D NMR data, the assignment of these proton signals to specific positions on the **Flavopereirine** molecule remains speculative.

Experimental Protocols

The following are detailed protocols for the key NMR experiments required for the complete structural elucidation of **Flavopereirine**.

Sample Preparation

- **Dissolution:** Accurately weigh approximately 5-10 mg of purified **Flavopereirine** and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., methanol- d_4 (CD_3OD), chloroform- d ($CDCl_3$), or dimethyl sulfoxide- d_6 ($DMSO-d_6$)). The choice of solvent should be based on the solubility of the compound and the desired resolution of the NMR signals.
- **Filtration:** If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- **Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts ($\delta = 0.00$ ppm).

1D NMR Spectroscopy

a) 1H NMR (Proton) Spectroscopy

- **Purpose:** To determine the number of different types of protons, their chemical environments, and their neighboring protons through spin-spin coupling.
- **Instrument:** A high-field NMR spectrometer (e.g., 300 MHz or higher).
- **Parameters:**
 - **Pulse Sequence:** A standard single-pulse experiment (e.g., zg30).
 - **Spectral Width:** 0-12 ppm.
 - **Number of Scans:** 16-64, depending on the sample concentration.
 - **Relaxation Delay (d1):** 1-2 seconds.
 - **Acquisition Time (aq):** 2-4 seconds.
- **Processing:** Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

b) ^{13}C NMR (Carbon) Spectroscopy

- **Purpose:** To determine the number of different types of carbon atoms in the molecule.

- Instrument: A high-field NMR spectrometer equipped with a carbon probe.
- Parameters:
 - Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).
 - Spectral Width: 0-200 ppm.
 - Number of Scans: 1024 or more, due to the low natural abundance of ^{13}C .
 - Relaxation Delay (d1): 2 seconds.
- Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction.

2D NMR Spectroscopy

a) COSY (Correlation Spectroscopy)

- Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).
- Pulse Sequence: cosygppqf
- Parameters:
 - Spectral Width (F2 and F1): 0-12 ppm.
 - Number of Increments (F1): 256-512.
 - Number of Scans: 4-8 per increment.
- Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

b) HSQC (Heteronuclear Single Quantum Coherence)

- Purpose: To identify direct one-bond correlations between protons and carbons.
- Pulse Sequence: hsqcedetgpsisp2.3

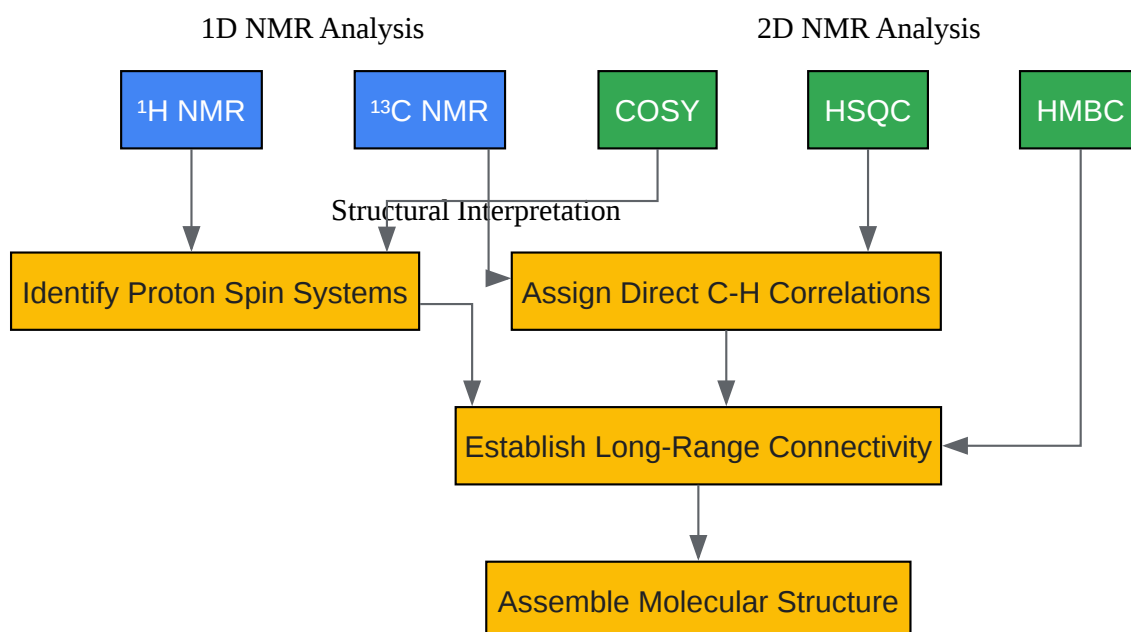
- Parameters:
 - Spectral Width (F2 - ^1H): 0-12 ppm.
 - Spectral Width (F1 - ^{13}C): 0-180 ppm.
 - Number of Increments (F1): 128-256.
 - Number of Scans: 8-16 per increment.
- Processing: Apply a squared sine-bell window function in both dimensions.

c) HMBC (Heteronuclear Multiple Bond Correlation)

- Purpose: To identify long-range correlations (typically 2-4 bonds) between protons and carbons.
- Pulse Sequence: hmbcgplpndqf
- Parameters:
 - Spectral Width (F2 - ^1H): 0-12 ppm.
 - Spectral Width (F1 - ^{13}C): 0-200 ppm.
 - Number of Increments (F1): 256-512.
 - Number of Scans: 16-32 per increment.
- Processing: Apply a sine-bell window function in both dimensions.

Data Analysis and Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **Flavopereirine** using the data obtained from the NMR experiments.

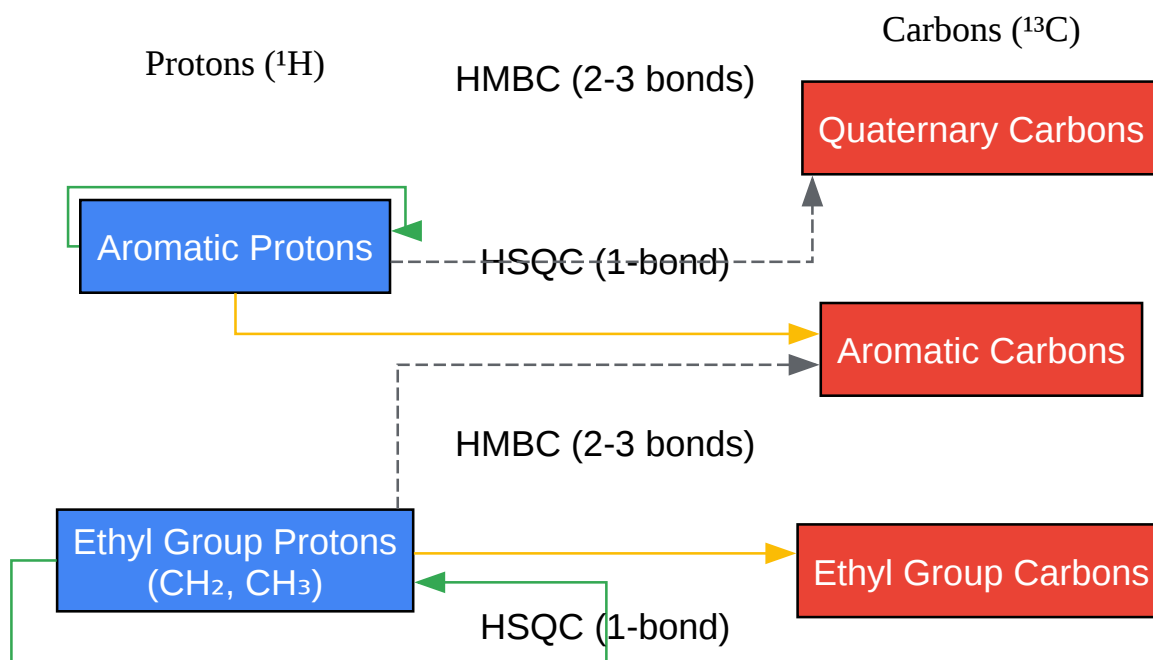


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Caption: Workflow for **Flavopereirine** structural elucidation using NMR.

Signaling Pathways and Key Correlations (Theoretical)

Without the actual 2D NMR data, we can only propose a theoretical diagram of the key correlations that would be expected for the structural elucidation of **Flavopereirine**. The following diagram illustrates the types of correlations that would be crucial for piecing together the molecular structure.



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Caption: Key theoretical 2D NMR correlations for **Flavopereirine**.

Conclusion

NMR spectroscopy is a powerful and essential technique for the structural elucidation of complex natural products like **Flavopereirine**. While the currently available literature provides a starting point with ^1H NMR data, a complete analysis necessitates a full suite of 1D and 2D NMR experiments, including ^{13}C , COSY, HSQC, and HMBC. The protocols and workflows outlined in this document provide a comprehensive guide for researchers to perform and interpret these experiments, ultimately leading to the unambiguous structural assignment of **Flavopereirine** and paving the way for further investigation into its promising biological activities. The acquisition and publication of a complete, assigned NMR dataset for **Flavopereirine** would be a valuable contribution to the natural products and medicinal chemistry communities.

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